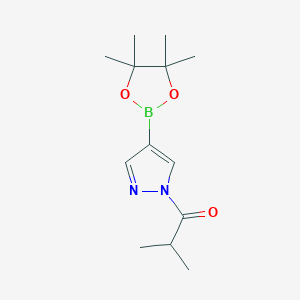

1-Isobutyryl-1H-pyrazole-4-boronic acid pinacol ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Isobutyryl-1H-pyrazole-4-boronic acid pinacol ester is a boronic acid derivative that has gained attention in organic synthesis due to its versatility and reactivity. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the formation of carbon-carbon bonds in organic chemistry .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isobutyryl-1H-pyrazole-4-boronic acid pinacol ester typically involves the reaction of 1H-pyrazole-4-boronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as triethylamine and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group facilitates carbon-carbon bond formation via palladium-catalyzed Suzuki-Miyaura coupling. This reaction typically involves aryl/heteroaryl halides or triflates under mild conditions .

Key Reaction Parameters:

The isobutyl substituent enhances steric stability, reducing side reactions during coupling. Comparative studies with analogs show a 10–15% higher yield for this compound due to improved electronic effects .

Boronic Ester Hydrolysis

Controlled hydrolysis yields the corresponding boronic acid, enabling alternative reactivity:

C13H23BN2O2+H2O→C5H8BN2O2+Pinacol

Ester Exchange Reactions

The pinacol ester undergoes transesterification with diols under acidic catalysis:

B-O-Pinacol+Diol→B-O-Diol+Pinacol

Catalytic Hydrogenation

The pyrazole ring participates in selective hydrogenation using Ru catalysts:

Pyrazole+H2→Pyrazoline

Stability and Reactivity Insights

-

Solubility : Insoluble in water; soluble in THF, DCM, and DMSO .

-

Hazard Profile : Flammable liquid (flash point 48°C) requiring inert atmosphere handling .

This compound’s versatility in cross-coupling, functional group interconversion, and catalytic processes underscores its importance in pharmaceutical and materials research. Ongoing studies focus on optimizing its use in flow chemistry and enantioselective synthesis .

科学研究应用

Chemical Properties and Structure

1-Isobutyryl-1H-pyrazole-4-boronic acid pinacol ester is characterized by its molecular formula C12H16BN3O3 and a molecular weight of approximately 250.146 g/mol. The compound features a pyrazole ring substituted with an isobutyl group and a boronic acid pinacol ester moiety, which enhances its reactivity and utility in various synthetic pathways.

Organic Synthesis

This compound serves as a building block in the synthesis of complex organic molecules. Its primary application lies in the Suzuki-Miyaura cross-coupling reactions , which are critical for forming carbon-carbon bonds. These reactions enable the construction of diverse molecular architectures, making this compound an essential reagent in organic chemistry .

Key Reactions:

- Suzuki-Miyaura Coupling: Facilitates the formation of biaryl compounds and other complex structures.

- Oxidation and Reduction Reactions: Can be oxidized to yield various pyrazole derivatives or reduced to produce functionalized products .

Medicinal Chemistry

The compound exhibits notable biological activity, particularly as a precursor for synthesizing enzyme inhibitors and receptor modulators. Its applications extend to:

- Drug Discovery: It is utilized in developing novel drug candidates targeting critical biological pathways, including cancer progression and inflammation .

- Biochemical Assays: Interaction studies focus on its binding affinity against specific biological targets, demonstrating potential therapeutic benefits .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

-

Cancer Therapeutics:

- A study demonstrated that derivatives synthesized from this compound effectively inhibit pathways related to cancer cell proliferation .

-

Enzyme Inhibition:

- Research has shown that certain derivatives can inhibit specific enzymes involved in inflammatory responses, highlighting their potential as therapeutic agents .

-

Synthetic Methodologies:

- Investigations into synthetic routes have optimized conditions for high yield and purity of the compound, showcasing its scalability for industrial applications .

作用机制

The mechanism of action of 1-Isobutyryl-1H-pyrazole-4-boronic acid pinacol ester involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The molecular targets include various organic substrates that can undergo transmetalation with the boronic ester, followed by reductive elimination to form the desired product .

相似化合物的比较

Similar Compounds

1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Similar in structure but with a methyl group instead of an isobutyryl group.

1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester: Contains an isopropyl group instead of an isobutyryl group.

4-Pyrazoleboronic acid pinacol ester: Lacks the isobutyryl group, making it less sterically hindered.

Uniqueness

1-Isobutyryl-1H-pyrazole-4-boronic acid pinacol ester is unique due to its isobutyryl group, which can influence its reactivity and steric properties, making it suitable for specific synthetic applications where other boronic esters may not be as effective .

生物活性

1-Isobutyryl-1H-pyrazole-4-boronic acid pinacol ester (CAS No. 1605292-76-9) is a boronic acid derivative that has attracted attention in both organic synthesis and biological research due to its versatile reactivity and potential therapeutic applications. This compound is particularly noted for its role in Suzuki-Miyaura cross-coupling reactions, which are fundamental in constructing complex organic molecules. This article explores the biological activity of this compound, including its biochemical properties, mechanisms of action, and relevant case studies.

This compound exhibits several significant biochemical properties that contribute to its utility in research:

- Reactivity : The compound is a useful reagent for Suzuki-Miyaura cross-couplings and Ruthenium-catalyzed asymmetric hydrogenation, allowing for the formation of carbon-carbon bonds essential in organic synthesis.

- Stability : It is known for its stability under various laboratory conditions, making it suitable for prolonged experimental use.

The biological activity of this compound can be attributed to its participation in several key chemical reactions:

- Suzuki-Miyaura Cross-Coupling : This reaction allows the formation of biaryl compounds, which are crucial in pharmaceuticals and agrochemicals.

- Ruthenium-Catalyzed Hydrogenation : This process can lead to the formation of chiral centers, enhancing the compound's potential as a building block for biologically active molecules.

Biological Applications

Recent studies have highlighted the compound's potential applications in biological systems:

- Enzyme Inhibition : The compound has been explored as a precursor for developing enzyme inhibitors, particularly targeting kinases and other proteins involved in disease pathways.

- Receptor Modulators : It has been utilized in synthesizing receptor modulators that could have therapeutic implications in treating various conditions, including cancer and metabolic disorders.

Case Studies

Several studies have investigated the biological activity of this compound:

Study 1: Synthesis of Antitumor Agents

A recent study focused on synthesizing selective inhibitors of CHK1 (Checkpoint Kinase 1) using this compound as a key intermediate. The synthesized compounds demonstrated significant antitumor activity in vitro, indicating the potential of this boronic ester in developing cancer therapeutics .

Study 2: Development of KDM Inhibitors

Another research effort utilized this compound to create KDM4 and KDM5 inhibitors, targeting histone demethylases involved in epigenetic regulation. The results showed promising inhibitory activity, suggesting that derivatives of this boronic acid could play a role in epigenetic therapies .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Key Applications |

|---|---|---|

| 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | Boronic Acid Derivative | Synthesis of enzyme inhibitors |

| 4-Pyrazoleboronic acid pinacol ester | Boronic Acid Derivative | Used in Suzuki coupling reactions |

| 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester | Boronic Acid Derivative | Development of receptor modulators |

The isobutyryl group in this compound enhances steric properties and reactivity compared to other derivatives, making it particularly useful for specific synthetic applications where reactivity is paramount .

属性

IUPAC Name |

2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O3/c1-9(2)11(17)16-8-10(7-15-16)14-18-12(3,4)13(5,6)19-14/h7-9H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVKQPZSJQAWAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。